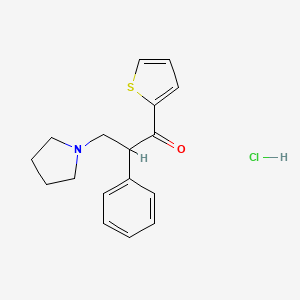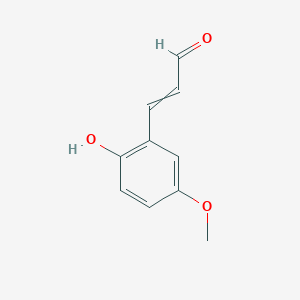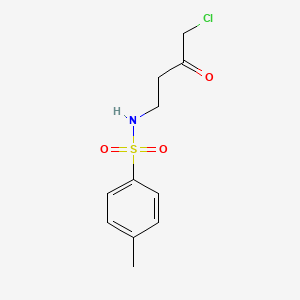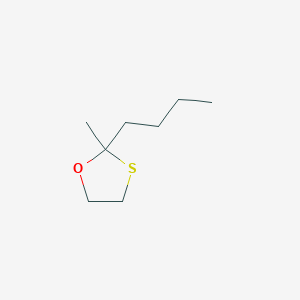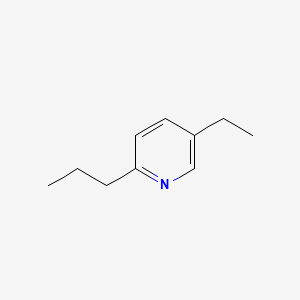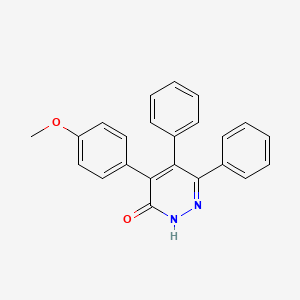
Triacontan-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacontan-15-ol, also known as 15-Triacontanol, is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol that is found naturally in plant cuticle waxes and beeswax. This compound has gained attention due to its role as a plant growth regulator, enhancing various physiological processes in plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacontan-15-ol can be synthesized through several chemical pathways. One method involves the acylation of thiophene with succinic anhydride and docosanoic acid, which attaches different carbon chains at specific positions . Another approach includes the reduction of triacontanoic acid using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as beeswax or plant cuticle waxes. The extraction process includes saponification followed by purification steps to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triacontan-15-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triacontanoic acid.
Reduction: Reduction of triacontanoic acid yields this compound.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of triacontanoic acid.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: this compound.
Substitution: Various substituted triacontane derivatives.
Applications De Recherche Scientifique
Triacontan-15-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Medicine: Research has explored its potential anticancer activity.
Mécanisme D'action
Triacontan-15-ol exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by increasing the rates of photosynthesis, protein biosynthesis, and enzyme activity. The compound interacts with other phytohormones to modulate various biochemical processes, thereby improving plant growth and stress tolerance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triacontan-1-ol:
Triacontane: A saturated hydrocarbon with the formula C30H62, used as a reference compound in the study of long-chain hydrocarbons.
Uniqueness
Triacontan-15-ol is unique due to its specific position of the hydroxyl group on the 15th carbon, which imparts distinct chemical and biological properties compared to other long-chain alcohols
Propriétés
Numéro CAS |
31849-26-0 |
|---|---|
Formule moléculaire |
C30H62O |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
triacontan-15-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
Clé InChI |
HJVOENAQNMQNCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
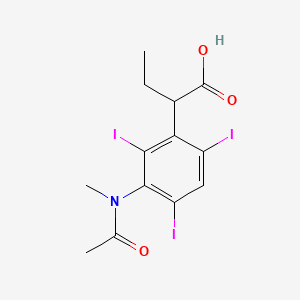
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

